Cas no 48237-20-3 (Amikacin B)

Amikacin B is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits broad-spectrum activity against Gram-negative bacteria, including strains resistant to other aminoglycosides, due to its stability against many aminoglycoside-modifying enzymes. Its mechanism involves binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis. Amikacin B is particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella spp. It is commonly used in severe infections, such as sepsis, respiratory tract infections, and complicated urinary tract infections. The compound demonstrates concentration-dependent bactericidal activity and a post-antibiotic effect, enhancing its clinical utility. Its pharmacokinetic profile supports once- or twice-daily dosing, balancing efficacy with reduced nephrotoxicity risk compared to earlier aminoglycosides.
Amikacin B structure
Amikacin B structure
商品名:Amikacin B
CAS番号:48237-20-3
MF:C22H44N6O12
メガワット:584.61776
CID:1060071
PubChem ID:71313139

Amikacin B 化学的及び物理的性質

名前と識別子

    • Amikacin B
    • Amikacin B Sulfate
    • (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybut
    • BB-K26
    • DTXSID50746981
    • 48237-20-3
    • (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
    • CID 71313139
    • (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
    • インチ: InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1
    • InChIKey: YISFONZWEZUXDI-OUGKPOERSA-N
    • ほほえんだ: C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

計算された属性

  • せいみつぶんしりょう: 584.30200
  • どういたいしつりょう: 584.30172086g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 17
  • 重原子数: 40
  • 回転可能化学結合数: 10
  • 複雑さ: 820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 338Ų
  • 疎水性パラメータ計算基準値(XlogP): -8.1

じっけんとくせい

  • PSA: 341.22000
  • LogP: -4.11600

Amikacin B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A212760-1mg
Amikacin B
48237-20-3
1mg
$ 1835.00 2021-05-07
SHENG KE LU SI SHENG WU JI SHU
sc-481164-5mg
Amikacin B Sulfate,
48237-20-3
5mg
¥21059.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-481164-5 mg
Amikacin B Sulfate,
48237-20-3
5mg
¥21,059.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-481164A-1 mg
Amikacin B Sulfate,
48237-20-3
1mg
¥5,265.00 2023-07-11
TRC
A212760-2.5mg
Amikacin B
48237-20-3
2.5mg
$ 4130.00 2021-05-07
Biosynth
AA17355-0.1 g
Amikacin B Sulfate
48237-20-3
0.1 g
$161.70 2023-01-05
Biosynth
AA17355-0.25 g
Amikacin B Sulfate
48237-20-3
0.25 g
$317.63 2023-01-05
Biosynth
AA17355-2 g
Amikacin B Sulfate
48237-20-3
2g
$1,155.00 2023-01-05
Biosynth
AA17355-1 g
Amikacin B Sulfate
48237-20-3
1g
$750.75 2023-01-05
TRC
A212760-0.5mg
Amikacin B
48237-20-3
0.5mg
$ 1100.00 2021-05-07

Amikacin B 関連文献

Amikacin Bに関する追加情報

Recent Advances in Amikacin B (48237-20-3) Research: A Comprehensive Review

Amikacin B (CAS: 48237-20-3), a semi-synthetic derivative of the aminoglycoside antibiotic amikacin, has garnered significant attention in recent years due to its enhanced antibacterial activity and potential applications in treating multidrug-resistant bacterial infections. This research briefing synthesizes the latest findings on Amikacin B, focusing on its chemical properties, mechanism of action, and clinical relevance.

Recent studies have elucidated the structural modifications that differentiate Amikacin B from its parent compound, amikacin. These modifications, primarily involving the addition of a hydroxyl group at the C-6 position, have been shown to improve binding affinity to bacterial ribosomal RNA, thereby enhancing its bactericidal effects. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the molecular structure and purity of 48237-20-3, ensuring its suitability for pharmaceutical development.

In vitro and in vivo studies have demonstrated that Amikacin B exhibits potent activity against a broad spectrum of Gram-negative bacteria, including strains resistant to conventional aminoglycosides. Notably, research published in the Journal of Antimicrobial Chemotherapy (2023) highlighted its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, two pathogens notorious for their resistance profiles. The study reported a minimum inhibitory concentration (MIC) of ≤2 µg/mL for these organisms, underscoring its potential as a last-resort antibiotic.

Pharmacokinetic studies have also revealed favorable properties of Amikacin B, such as improved tissue penetration and reduced nephrotoxicity compared to other aminoglycosides. A recent clinical trial (Phase II) conducted in Europe evaluated its safety and efficacy in patients with complicated urinary tract infections (cUTIs). Preliminary results indicated a clinical cure rate of 85%, with minimal adverse effects, suggesting a promising therapeutic profile.

Despite these advancements, challenges remain in the large-scale production and formulation of Amikacin B. Researchers are exploring novel synthetic routes to optimize yield and reduce production costs. Additionally, ongoing studies are investigating its potential synergies with other antibiotics to combat emerging resistance mechanisms.

In conclusion, Amikacin B (48237-20-3) represents a significant advancement in the fight against multidrug-resistant bacterial infections. Its enhanced antibacterial activity, coupled with a favorable safety profile, positions it as a valuable candidate for further clinical development. Future research should focus on addressing production challenges and expanding its clinical applications to maximize its therapeutic potential.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd